a-(Boc-amino)-2,5-difluorobenzeneacetic acid
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Overview
Description
a-(Boc-amino)-2,5-difluorobenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring substituted with two fluorine atoms and an acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production methods for a-(Boc-amino)-2,5-difluorobenzeneacetic acid would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
a-(Boc-amino)-2,5-difluorobenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Amines, thiols, organolithium reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
a-(Boc-amino)-2,5-difluorobenzeneacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of a-(Boc-amino)-2,5-difluorobenzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino functionality during reactions, allowing for selective modifications at other positions on the molecule . Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
a-(Cbz-amino)-2,5-difluorobenzeneacetic acid: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
a-(Fmoc-amino)-2,5-difluorobenzeneacetic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
a-(Boc-amino)-2,5-difluorobenzeneacetic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions, making it highly versatile in synthetic chemistry .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-6-7(14)4-5-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLBQQMNFXUHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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